molecular formula C23H19ClN4O2S B2828248 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 902912-18-9

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2828248
CAS No.: 902912-18-9
M. Wt: 450.94
InChI Key: BFOZFXHIQSUGNX-UHFFFAOYSA-N
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Description

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the development, activation, and survival of normal B-cells, and is constitutively active in several B-cell malignancies [https://www.ncbi.nlm.nih.gov/books/NBK459177/]. This compound acts by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained enzymatic inhibition and disruption of downstream survival and proliferation signals [https://pubmed.ncbi.nlm.nih.gov/21576510/]. Its primary research value lies in the investigation of B-cell driven diseases, particularly as a tool compound for studying the pathogenesis and treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune conditions like rheumatoid arthritis. Researchers utilize this inhibitor to elucidate the specific contributions of BTK to tumor microenvironments, drug resistance mechanisms, and to evaluate its potential efficacy in combination therapy regimens. The pyrido[2,3-d]pyrimidin-4-one core structure is recognized as a privileged scaffold for designing potent kinase inhibitors, making this compound a valuable asset for medicinal chemistry programs aimed at developing novel targeted therapeutics.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S/c1-15-6-4-8-17(12-15)26-20(29)14-31-23-27-21-18(9-5-11-25-21)22(30)28(23)13-16-7-2-3-10-19(16)24/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOZFXHIQSUGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This reaction yields the dihydropyrido[2,3-d]pyrimidinone core, which is then further functionalized with a chlorobenzyl group and a thioacetamide moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the core structure .

Scientific Research Applications

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Notes

The target compound’s pharmacological profile remains speculative due to a lack of direct experimental data.

SHELX-based crystallography () is recommended for future structural elucidation .

Substituent optimization (e.g., chloro vs. methyl groups) could enhance target affinity or solubility .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound to ensure high yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Formation of the pyrido[2,3-d]pyrimidinone core via cyclization of substituted pyridine precursors under reflux conditions .
  • Thioether linkage formation using coupling agents (e.g., DCC/HOBt) to attach the sulfanyl-acetamide moiety .
  • Key Optimization Parameters :
StepSolventTemperatureCatalystYield Range
Core FormationDMF80–100°CK₂CO₃60–75%
Thioether CouplingEthanolRT to 60°CNone70–85%
  • Use TLC (hexane:ethyl acetate, 3:1) to monitor reaction progress and column chromatography for purification .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Key peaks include:
  • δ 12.50 ppm (NH-3, br. s) .
  • δ 7.82 ppm (aromatic protons adjacent to electron-withdrawing groups) .
  • Mass Spectrometry : Molecular ion [M+H]+ observed at m/z 344.21 .
  • Elemental Analysis : Match calculated vs. experimental values (e.g., C: 45.36% calc. vs. 45.29% obs.) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Reaction Optimization : Apply ICReDD’s workflow (computational screening → experimental validation) to identify optimal solvents/catalysts. For example, replacing DMF with acetonitrile may reduce side reactions in thioether coupling .

Q. How should researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Comparative SAR Analysis :
Analog SubstituentBiological ActivityReference
3,5-DimethylphenylAnticancer (IC₅₀ = 8.2 μM)
4-ChlorophenylAnti-inflammatory (IC₅₀ = 12.4 μM)
  • Experimental Replication :
  • Use standardized assays (e.g., MTT for cytotoxicity) with identical cell lines and controls.
  • Validate solubility differences via HPLC (e.g., logP variations due to methyl vs. chloro substituents) .

Q. What strategies are recommended for optimizing in vitro stability of this compound in biological assays?

  • Methodological Answer :

  • Metabolic Stability Testing :
  • Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS.
  • Key Findings : Half-life < 30 min in rat microsomes suggests CYP450-mediated oxidation .
  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to reduce oxidative metabolism .

Q. How can researchers design experiments to elucidate the binding mechanism of this compound with its target protein?

  • Methodological Answer :

  • Biophysical Techniques :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time .
  • X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., kinase domain) to identify key interactions (e.g., hydrogen bonds with pyrimidine oxygen) .
  • Mutagenesis Studies : Validate binding residues (e.g., Ala-scanning of ATP-binding pocket) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if variations arise from assay conditions or structural impurities?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC-MS; impurities > 1% can skew IC₅₀ values .
  • Dose-Response Reproducibility : Test in triplicate across multiple labs using identical protocols (e.g., 72-hour incubation, 10% FBS) .
  • Control Experiments : Compare with structurally validated analogs (e.g., N-(3-methylphenyl) derivatives) to isolate substituent effects .

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